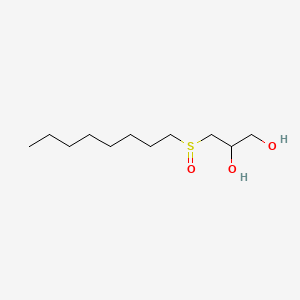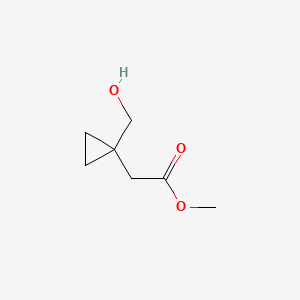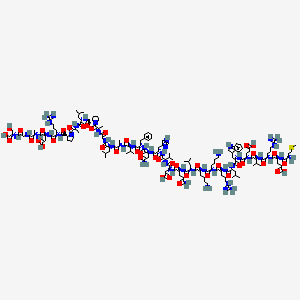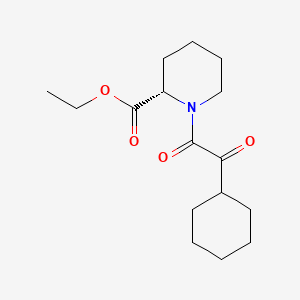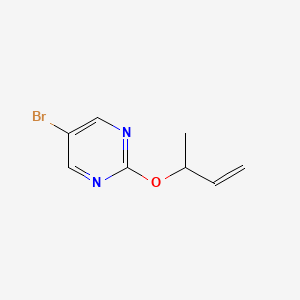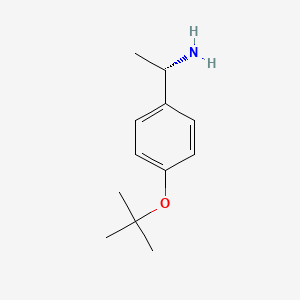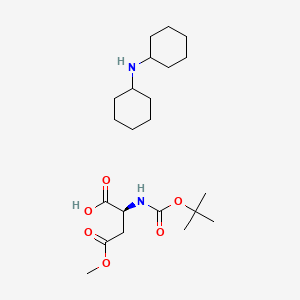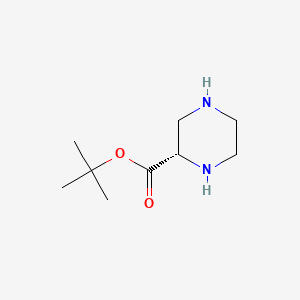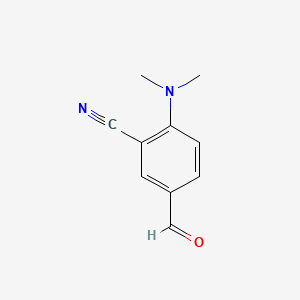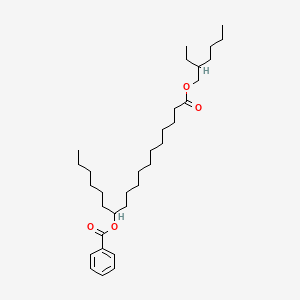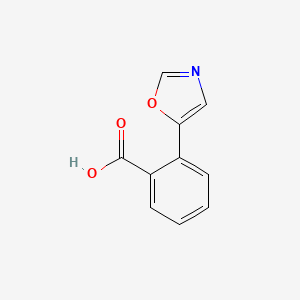
4-(4-Methoxyphenyl)-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzoic acid derivative, which is a type of aromatic carboxylic acid. It has a methoxy group (-OCH3) and a methyl group (-CH3) attached to the phenyl rings .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like Friedel-Crafts acylation or alkylation, and the use of protecting groups .Molecular Structure Analysis
The molecular structure of similar compounds consists of phenyl rings with various substituents, which can significantly affect the compound’s physical and chemical properties .Chemical Reactions Analysis
Benzoic acid derivatives can participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions, and the electron-donating methoxy group can direct electrophilic substitution to certain positions on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar groups like the carboxylic acid group can increase a compound’s water solubility .Wissenschaftliche Forschungsanwendungen
Occurrence and Environmental Persistence
Parabens, including esters of para-hydroxybenzoic acid, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. These compounds, due to their extensive use, have become ubiquitous in surface water and sediments, highlighting a significant environmental footprint. Parabens, containing phenolic hydroxyl groups similar in structure to 4-(4-Methoxyphenyl)-3-methylbenzoic acid, show a notable environmental persistence. They can undergo reactions with free chlorine, yielding halogenated by-products which are more stable and persistent, necessitating further studies on their toxicity (Haman et al., 2015).
Health Aspects and Toxicity
The health aspects and toxicity of related compounds, such as methyl paraben, have been extensively studied. Methyl paraben, structurally related to 4-(4-Methoxyphenyl)-3-methylbenzoic acid through the presence of a methoxy group on the phenyl ring, demonstrates a low toxicity profile, negligible irritation potential, and no evidence of carcinogenic or mutagenic activities. However, its use has raised concerns regarding endocrine disruption and allergenicity, necessitating careful consideration in applications (Soni et al., 2002).
Pharmacological Activities
Gallic acid, sharing a similar phenolic structure, has been noted for its anti-inflammatory properties. Its ability to modulate inflammatory responses via the MAPK and NF-κB signaling pathways suggests potential applications of 4-(4-Methoxyphenyl)-3-methylbenzoic acid in treating inflammation-related diseases, provided it shares similar pharmacokinetic and toxicological profiles. Gallic acid's lack of significant toxicity in various animal experiments and clinical trials underscores the potential for related compounds to be developed into therapeutic agents (Bai et al., 2020).
Analytical and Industrial Applications
The broad application of parabens and related phenolic compounds in analytical and industrial contexts, such as in the determination of antioxidant activity, suggests potential roles for 4-(4-Methoxyphenyl)-3-methylbenzoic acid in similar domains. These applications leverage the chemical reactivity and stability of phenolic compounds to assess the antioxidant capacity of complex samples, indicating potential uses in food science, pharmacology, and environmental monitoring (Munteanu & Apetrei, 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTSVFQKWZCFKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689166 |
Source


|
| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-3-methylbenzoic acid | |
CAS RN |
108478-59-7 |
Source


|
| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B599524.png)
